MAO-B Inhibitory Activity: 3,800-Fold Stereoselective Differential vs. R-Enantiomer
The S-enantiomer (TVP1022) exhibits 3,800-fold lower inhibitory potency at MAO-B compared with the R-enantiomer (rasagiline), making it effectively MAO-inactive at concentrations relevant to neuroprotection and enabling its use as a stereochemical negative control [1]. In rat brain homogenate assays, rasagiline inhibits MAO-B with an IC50 of 4.43 ± 0.92 nM, while TVP1022 shows an IC50 of approximately 17,000 nM (calculated from the 1/3,800 activity ratio), and corresponding MAO-A IC50 values are 412 ± 123 nM and approximately 400,000 nM for the R- and S-enantiomers, respectively [1]. The racemic mixture (AGN 1135) exhibits approximately half the potency of rasagiline at MAO-B, consistent with the S-enantiomer contributing negligible MAO inhibitory activity [1]. In contrast, selegiline shows similar MAO-B potency to rasagiline (IC50 ~4–6 nM) but significantly weaker MAO-A inhibition, and unlike both rasagiline enantiomers, selegiline is metabolized to amphetamine derivatives, introducing confounding pharmacological variables absent from TVP1022 [1][3].
| Evidence Dimension | MAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | ~17,000 nM (S-enantiomer, TVP1022) |
| Comparator Or Baseline | 4.43 ± 0.92 nM (R-enantiomer, rasagiline); ~8.86 nM (racemic AGN 1135); 4–6 nM (selegiline) |
| Quantified Difference | 3,800-fold less active than R-enantiomer; effectively inactive relative to racemate and selegiline |
| Conditions | Rat brain homogenate, preincubation with clorgyline 0.1 μM to inactivate MAO-A, 14C-phenylethylamine substrate, 37°C, radiometric detection (Tipton & Youdim method) |
Why This Matters
This stereoselectivity defines the compound's primary research utility: it allows scientists to isolate and study MAO-independent pharmacological mechanisms without interference from MAO-B inhibition, a capability neither the R-enantiomer nor selegiline can provide.
- [1] Huang W, Chen Y, Shohami E, Weinstock M. Neuroprotective effect of rasagiline, a selective monoamine oxidase-B inhibitor, against closed head injury in the mouse. Eur J Pharmacol. 1999;366(2-3):127-135. doi:10.1016/S0014-2999(98)00926-1. PMID: 10082169. View Source
- [2] Youdim MB, Bar Am O, Yogev-Falach M, Weinreb O, Maruyama W, Naoi M, Amit T. Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition. J Neurosci Res. 2005;79(1-2):172-179. doi:10.1002/jnr.20350. PMID: 15573406. View Source
- [3] Mandel S, Weinreb O, Amit T, Youdim MB. Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives. Brain Res Brain Res Rev. 2005;48(2):379-387. doi:10.1016/j.brainresrev.2004.12.027. PMID: 15850677. View Source
